

mTBD acyl transfer catalyst amide synthesis

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Compound Focus: 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene

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Boronic Acid-Catalyzed Direct Amidation

Boronic acids have emerged as a powerful class of catalysts for the direct dehydration reaction between carboxylic acids and amines, aligning with green chemistry principles by generating water as the only byproduct [1].

Table 1: Selected Boronic Acid Catalysts and Their Performance

Catalyst	Key Features / Representative Substrates	Reaction Conditions	Reported Yield	Citation
(2-(Thiophen-2-ylmethyl)phenyl)boronic acid	Broad scope: aliphatic, aromatic, α -hydroxyl acids; primary, secondary, functionalized amines	Room temperature, molecular sieves	High yields	[2]
5-methoxy-2-iodophenylboronic acid (MIBA)	Kinetically very active; proposed acylborate intermediate	Ambient temperature, molecular sieves	High yields in short reaction times	[2]

Catalyst	Key Features / Representative Substrates	Reaction Conditions	Reported Yield	Citation
3,4,5-Trifluorobenzeneboronic acid	Extremely active amidation catalyst	Reflux (Toluene, Xylene, Mesitylene)	High yields	[3]
Bis-boronic Acid / DATB Derivatives	Destabilizes boroxine resting state; efficient for hindered and epimerizable substrates	Milder conditions, molecular sieves	High yields	[1]

Mechanistic Insight: The active catalytic species is now understood to be a **2:2 carboxylic acid/arylboronic acid complex** forming a bicyclic intermediate, rather than a simple monocyclic acyloxyboron species. This intermediate facilitates the nucleophilic attack of the amine [1].

Detailed Experimental Protocol

- **Reaction Setup:** In a flame-dried round-bottom flask equipped with a magnetic stir bar, charge the **carboxylic acid** (1.0 mmol) and **amine** (1.0 - 1.2 mmol). Add the **boronic acid catalyst** (e.g., 2-5 mol %). Subsequently, add activated **4Å or 5Å molecular sieves** (~100 mg/mmol of substrate) and dry solvent (e.g., toluene, 2-5 mL) [2] [1].
- **Reaction Execution:** Stir the reaction mixture at the required temperature (room temperature to 60°C, depending on the catalyst and substrate reactivity). Monitor reaction progress by TLC or LC-MS.
- **Work-up:** Upon completion, filter the reaction mixture to remove molecular sieves and the catalyst. Concentrate the filtrate under reduced pressure.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate) to obtain the pure amide product.

Critical Parameters for Success:

- **Water Removal:** Efficient dehydration is crucial. The use of activated molecular sieves or azeotropic water removal with a Dean-Stark apparatus is mandatory [1].
- **Catalyst Selection:** Ortho-substituted arylboronic acids often show superior activity as they destabilize the less reactive boroxine "resting state" of the catalyst [1].

- **Solvent:** Anhydrous toluene is commonly used, but other anhydrous solvents like dichloromethane or tetrahydrofuran can be suitable.

Triphenylphosphine Oxide Catalyzed Amide Synthesis

Triphenylphosphine oxide has been reported as an efficient catalyst for challenging amide and dipeptide couplings, achieving excellent yields without racemization [2].

Detailed Experimental Protocol

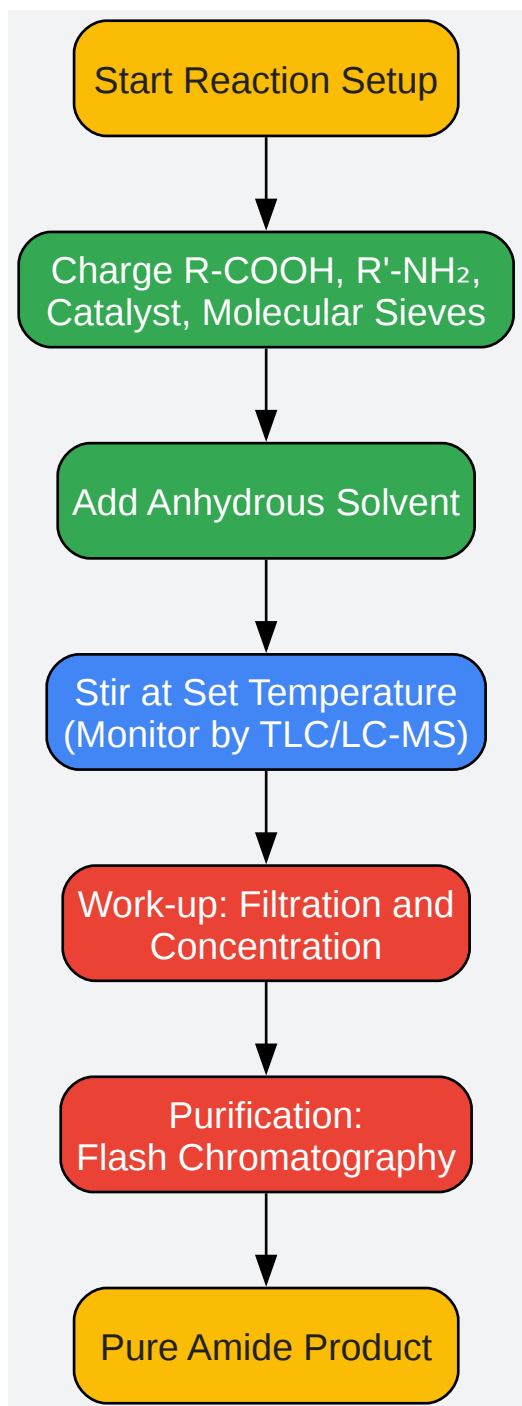
- **Reaction Setup:** In an oven-dried vial or flask, combine the **carboxylic acid** (0.5 mmol), **amine** (0.6 mmol), and **triphenylphosphine oxide** (20 mol %).
- **Activation Step:** Add **trimethylsilyl chloride** (TMSCl, 1.5 mmol) and **N-methylimidazole** (NMI, 1.5 mmol) as activators. Finally, add dry **dichloroethane (DCE)** (2.0 mL) as the solvent [2].
- **Reaction Execution:** Stir the reaction mixture vigorously at 40°C for 10-60 minutes. Monitor the reaction by TLC or LC-MS.
- **Work-up:** Quench the reaction by careful addition of a saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography.

Critical Parameters for Success:

- **Activators:** The combination of TMSCl and N-methylimidazole is crucial for in-situ generation of the highly reactive acyl imidazolium intermediate.
- **Speed and Mildness:** This is a fast reaction under mild conditions, making it particularly suitable for substrates prone to epimerization, such as in dipeptide synthesis [2].

Experimental Workflow and Catalytic Cycle

The following diagrams illustrate the general workflow for these catalytic amidations and the mechanistic cycle for boronic acid catalysis.



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Conclusion and Alternatives

While an mTBD-specific protocol is unavailable, boronic acid and triphenylphosphine oxide catalysts provide robust, modern alternatives to classical coupling reagents. Boronic acid catalysis is highly atom-

economical, whereas the triphenylphosphine oxide system offers remarkable speed and is excellent for stereosensitive couplings [2] [1].

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- **Enzymatic Acyl Transfer:** Engineered acyltransferases can synthesize amides in water with high efficiency [4].
- **Transamidation:** Advanced methods allow amide synthesis from other amides via selective N-C bond cleavage [5].
- **Oxidative Amidation:** Copper-based catalytic systems can form amides directly from aldehydes and amines [6].

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